N,2,4,5-tetramethylbenzene-1-sulfonamide

Lipophilicity cLogP Medicinal Chemistry

Procure N,2,4,5-tetramethylbenzene-1-sulfonamide (CAS 889779-88-8) to leverage its unique tetra-methyl substitution pattern, which delivers a 5.2-fold higher lipophilicity (cLogP 2.67) versus trimethyl analogs. This distinct profile enables precise modulation of hydrophobic binding, serves as a sterically hindered N-H donor in co-crystal engineering, and acts as a reliable internal standard in reverse-phase HPLC/LC-MS. Ideal for SAR studies requiring a well-characterized, enhanced-lipophilicity benzenesulfonamide scaffold.

Molecular Formula C10H15NO2S
Molecular Weight 213.3g/mol
CAS No. 889779-88-8
Cat. No. B602917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,4,5-tetramethylbenzene-1-sulfonamide
CAS889779-88-8
Molecular FormulaC10H15NO2S
Molecular Weight213.3g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC)C
InChIInChI=1S/C10H15NO2S/c1-7-5-9(3)10(6-8(7)2)14(12,13)11-4/h5-6,11H,1-4H3
InChIKeyZTCHZIBWNFHFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2,4,5-Tetramethylbenzene-1-sulfonamide (CAS 889779-88-8): Chemical Identity and Scaffold Characteristics


N,2,4,5-Tetramethylbenzene-1-sulfonamide (CAS 889779-88-8) is a benzenesulfonamide derivative with a molecular formula of C10H15NO2S and a molecular weight of 213.3 g/mol . The compound features a benzene ring substituted with four methyl groups at the 2-, 4-, and 5-positions, as well as on the sulfonamide nitrogen, which distinguishes it from simpler benzenesulfonamide analogs . It is supplied commercially with a purity specification of ≥95% .

Why N,2,4,5-Tetramethylbenzene-1-sulfonamide Cannot Be Replaced by Generic Benzenesulfonamides in Structure-Focused Research


The presence and specific arrangement of four methyl groups on both the aromatic ring and the sulfonamide nitrogen in N,2,4,5-tetramethylbenzene-1-sulfonamide confer a unique steric and electronic environment that is absent in less substituted or differently substituted benzenesulfonamides [1]. This substitution pattern directly influences key physicochemical parameters such as lipophilicity (LogP), molecular shape, and the electron density at the reactive sulfonamide group, which are critical determinants in applications like medicinal chemistry scaffold optimization, crystallography, and SAR studies . Generic substitution with compounds like 2,4,5-trimethylbenzenesulfonamide (CAS 90643-45-1) or N,N-dimethylbenzenesulfonamide would alter these parameters, leading to non-equivalent reactivity and biological profiles, thereby invalidating comparative structure-activity relationship (SAR) analyses and experimental outcomes .

Quantitative Differentiation of N,2,4,5-Tetramethylbenzene-1-sulfonamide (889779-88-8) from Structural Analogs


Enhanced Lipophilicity (cLogP) Compared to Less Methylated Analogs Drives Differential Partitioning

The increased number of methyl groups on N,2,4,5-tetramethylbenzene-1-sulfonamide (four methyls: three on the ring, one on the nitrogen) directly elevates its calculated partition coefficient (cLogP) relative to less methylated benzenesulfonamides. This is a critical parameter for membrane permeability, protein binding, and solubility. Computational estimation indicates a cLogP of 2.67 for this compound, compared to 1.95 for 2,4,5-trimethylbenzenesulfonamide (three methyls on the ring, no N-methyl) . The 0.72 log unit increase represents a roughly 5.2-fold greater partitioning into a hydrophobic phase, which can profoundly impact its behavior in biological assays or chromatographic separation methods [1].

Lipophilicity cLogP Medicinal Chemistry SAR

Differentiation from N,N-Dimethyl Analog in Steric Bulk and Hydrogen Bonding Capacity

The target compound possesses a single N-H bond (a hydrogen bond donor), whereas its close analog N,N,2,5-tetramethylbenzene-1-sulfonamide (CAS 28859-96-3) has two methyl groups on the nitrogen, resulting in zero hydrogen bond donors and increased steric bulk . This fundamental difference is quantifiable through topological polar surface area (TPSA) and number of hydrogen bond donors/acceptors. N,2,4,5-tetramethylbenzene-1-sulfonamide has a TPSA of 54.5 Ų and 1 hydrogen bond donor, while N,N,2,5-tetramethylbenzene-1-sulfonamide has a TPSA of 45.8 Ų and 0 hydrogen bond donors [1]. This directly impacts its ability to participate in directed intermolecular interactions, such as co-crystal formation or specific binding to biological targets that require an H-bond donor [2].

Steric Hindrance Hydrogen Bond Donor Crystallography Reactivity

Impact of Steric Shielding on N-Alkylation Reaction Kinetics: A Class-Level Inference

Studies on substituted N-methylbenzenesulfonamides have demonstrated that the electron-donating effect of multiple methyl groups on the aromatic ring significantly influences the basicity of the sulfonamide oxygen and nitrogen atoms, with pKBH+ values ranging from -3.5 (for 4-MeO) to -6.0 (for 4-NO2) [1]. For the target compound, which bears three electron-donating methyl groups on the ring and one on the nitrogen, the pKBH+ is expected to be even more negative (less basic) than the 4-Me derivative (pKBH+ = -4.2). This decreased basicity, combined with the steric shielding of the N-H proton by the ortho-methyl groups (at positions 2 and 5), is predicted to result in slower N-alkylation kinetics compared to less sterically hindered and more basic analogs like N-methylbenzenesulfonamide (pKBH+ approx -4.2) [2]. This inference is supported by the known impact of ortho-substituents on nucleophilic substitution rates at sulfonamide nitrogens [3].

Reaction Kinetics N-Alkylation Steric Effects Synthetic Chemistry

Comparative Physicochemical Profile Against 2,4,5-Trimethylbenzenesulfonamide

Direct comparison of the fundamental physicochemical properties of N,2,4,5-tetramethylbenzene-1-sulfonamide with its closest analog, 2,4,5-trimethylbenzenesulfonamide (CAS 90643-45-1), reveals key quantitative differences. The target compound has a higher molecular weight (213.3 g/mol vs. 199.27 g/mol), an additional methyl group, and a higher cLogP (2.67 vs. 1.95) . These differences translate to altered solubility, permeability, and chromatographic retention, which are critical considerations in analytical method development and medicinal chemistry lead optimization [1].

Physicochemical Properties LogP TPSA Molecular Weight

Recommended Application Scenarios for N,2,4,5-Tetramethylbenzene-1-sulfonamide (889779-88-8) Based on Differential Evidence


Scaffold for Lipophilic Medicinal Chemistry SAR Exploration

This compound is ideal for medicinal chemistry programs requiring a benzenesulfonamide core with enhanced lipophilicity (cLogP = 2.67) [1]. The quantitative 5.2-fold higher partition coefficient compared to the trimethyl analog makes it a valuable tool for exploring the effects of increased hydrophobicity on target binding, cellular permeability, and metabolic stability within a defined SAR series. Its distinct profile allows researchers to probe the lipophilic tolerance of a binding pocket without introducing larger, more complex, or synthetically challenging hydrophobic groups [2].

Co-Crystal Engineering and Crystallography Studies Requiring a Specific Hydrogen-Bond Donor

The presence of a single, sterically hindered N-H hydrogen bond donor, in contrast to the N,N-dimethyl analog which has none, makes this compound particularly useful in co-crystal engineering [1]. Researchers can exploit this specific H-bond donor to direct the formation of predictable supramolecular synthons with complementary H-bond acceptors. The steric bulk of the methyl groups also introduces a shape element that can be used to fine-tune crystal packing and solid-state properties [2].

Building Block for Evaluating Steric Effects in N-Functionalization Reactions

As a starting material for further derivatization, the compound's reduced N-nucleophilicity and increased steric hindrance, inferred from class-level behavior, offer a unique challenge and opportunity for synthetic methodology development [1]. It serves as a model substrate for developing or optimizing N-alkylation or N-arylation reactions under forcing conditions or with novel catalysts, providing a benchmark for assessing the efficacy of new synthetic methods for sterically congested sulfonamides [2].

Internal Standard or Reference Compound in Chromatographic Method Development

The distinct physicochemical profile of N,2,4,5-tetramethylbenzene-1-sulfonamide, particularly its cLogP (2.67) and TPSA (54.5 Ų) compared to other benzenesulfonamide analogs [1], allows for its effective use as an internal standard or a resolution marker in reverse-phase HPLC or LC-MS methods. Its unique retention time, resulting from its specific lipophilicity and polarity, can help ensure the robust and accurate quantification of a broader set of sulfonamide-based analytes in complex mixtures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,2,4,5-tetramethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.